N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Imidazole-containing compounds: These compounds also exhibit diverse biological activities and are used in various therapeutic applications
Uniqueness
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-14-5-7-18(8-6-14)22-16(3)27-28-21(13-15(2)24-23(22)28)26-20-11-9-19(10-12-20)25-17(4)29/h5-13,26H,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJORJRWTACPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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